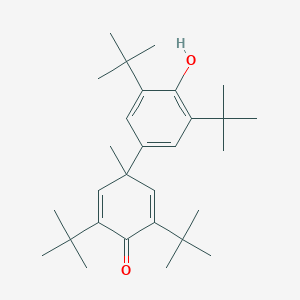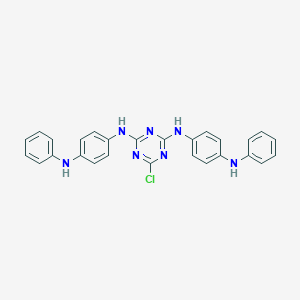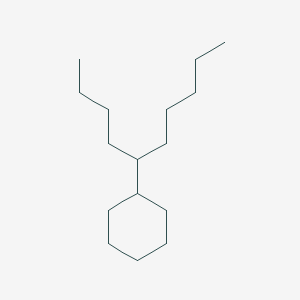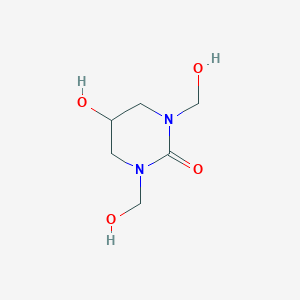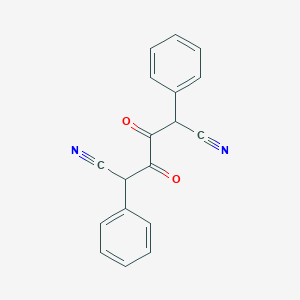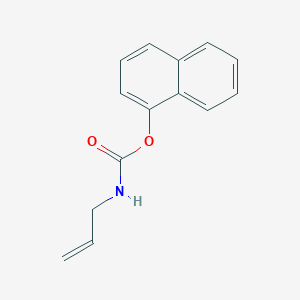
Carbamic acid, 2-propenyl-, 1-naphthalenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, 2-propenyl-, 1-naphthalenyl ester, also known as carbaryl, is a widely used insecticide that has been in use since the 1950s. It is a white crystalline powder that is soluble in water and has a strong odor. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks. It is also used in agriculture, forestry, and public health to control pests that can damage crops, trees, and transmit diseases.
Wirkmechanismus
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for normal nerve function. By inhibiting AChE, Carbamic acid, 2-propenyl-, 1-naphthalenyl ester causes a buildup of acetylcholine in the nervous system, leading to overstimulation of the nerves and ultimately death of the insect.
Biochemische Und Physiologische Effekte
Carbaryl has been shown to have a range of biochemical and physiological effects on non-target organisms, including mammals, birds, and fish. It can affect the activity of enzymes and disrupt normal physiological processes, leading to a range of toxic effects. Carbaryl has been shown to be toxic to some species of fish, causing reduced growth and reproduction, and can also affect the immune system of some animals.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is widely used in laboratory experiments to investigate the toxicity of other carbamate insecticides and to study the effects of pesticides on non-target organisms. Its advantages include its effectiveness against a wide range of pests, its relatively low cost, and its availability. However, Carbamic acid, 2-propenyl-, 1-naphthalenyl ester is also known to have a range of toxic effects on non-target organisms, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding Carbamic acid, 2-propenyl-, 1-naphthalenyl ester. One area is the development of new insecticides that are more effective and have fewer harmful effects on non-target organisms. Another area is the investigation of the long-term effects of Carbamic acid, 2-propenyl-, 1-naphthalenyl ester exposure on human health, particularly in populations that are exposed to high levels of the insecticide. Finally, there is a need for further research into the ecological impacts of Carbamic acid, 2-propenyl-, 1-naphthalenyl ester use, particularly on non-target organisms and ecosystems.
Synthesemethoden
Carbaryl can be synthesized by reacting 1-naphthol with methyl isocyanate in the presence of a catalyst. The reaction produces Carbamic acid, 2-propenyl-, 1-naphthalenyl ester and carbon dioxide as a byproduct. The synthesis of Carbamic acid, 2-propenyl-, 1-naphthalenyl ester is a complex process that requires careful control of reaction conditions to ensure a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It is also used as a model compound in toxicology studies to investigate the toxicity of other carbamate insecticides. Carbaryl has been shown to be effective against a wide range of pests, including aphids, mites, and ticks. It is also effective against some species of mosquitoes that transmit diseases such as malaria and dengue fever.
Eigenschaften
CAS-Nummer |
10491-28-8 |
|---|---|
Produktname |
Carbamic acid, 2-propenyl-, 1-naphthalenyl ester |
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
naphthalen-1-yl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H13NO2/c1-2-10-15-14(16)17-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,15,16) |
InChI-Schlüssel |
HJVLVVMAIUEIDS-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)OC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
C=CCNC(=O)OC1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
10491-28-8 |
Synonyme |
naphthalen-1-yl N-prop-2-enylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



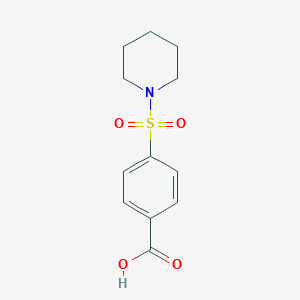
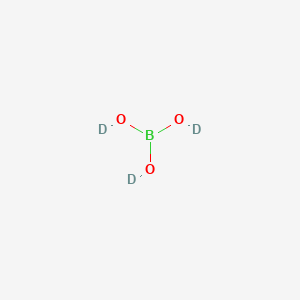

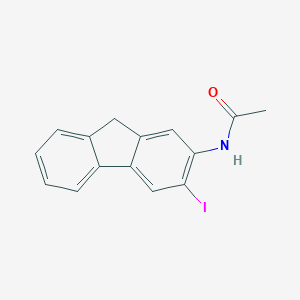
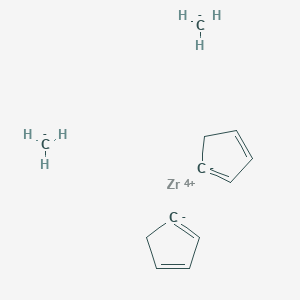

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

